
4-(p-Tert-butylphenoxy)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-4-(4-methoxyphenoxy)benzene is an organic compound characterized by the presence of a tert-butyl group and a methoxyphenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-4-(4-methoxyphenoxy)benzene typically involves the reaction of 4-tert-butylphenol with 4-methoxyphenol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of 1-(tert-Butyl)-4-(4-methoxyphenoxy)benzene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-4-(4-methoxyphenoxy)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents, in the presence of catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
1-(tert-Butyl)-4-(4-methoxyphenoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-4-(4-methoxyphenoxy)benzene involves its interaction with specific molecular targets and pathways. The tert-butyl group and methoxyphenoxy group can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
1-(tert-Butyl)-4-methoxybenzene: Lacks the phenoxy group, resulting in different reactivity and applications.
4-(4-Methoxyphenoxy)benzene: Lacks the tert-butyl group, affecting its stability and chemical behavior.
Uniqueness: 1-(tert-Butyl)-4-(4-methoxyphenoxy)benzene is unique due to the presence of both tert-butyl and methoxyphenoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C17H20O2 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-tert-butyl-4-(4-methoxyphenoxy)benzene |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)13-5-7-15(8-6-13)19-16-11-9-14(18-4)10-12-16/h5-12H,1-4H3 |
InChI Key |
ZTRSFWRMWQBOAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


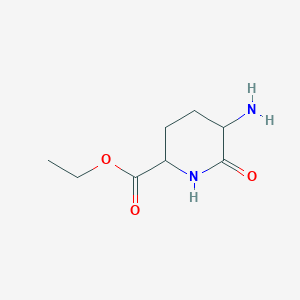
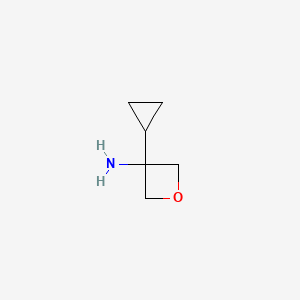
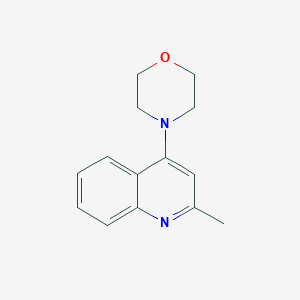
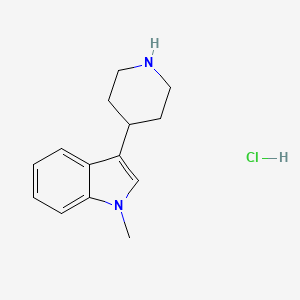
![1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one](/img/structure/B13942896.png)
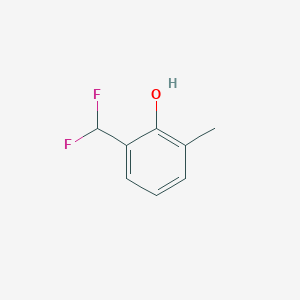
![5-Chloro-2-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13942905.png)
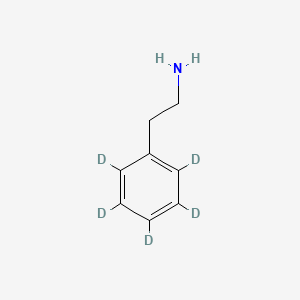
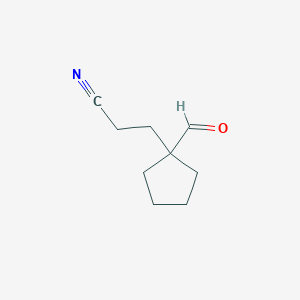
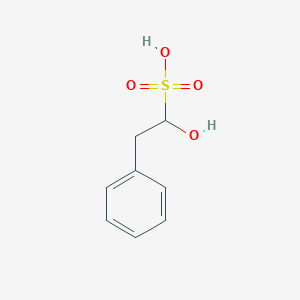
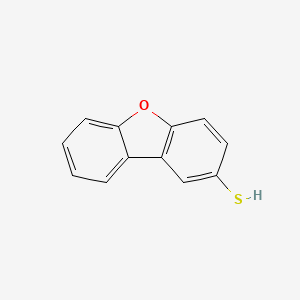


![3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine](/img/structure/B13942964.png)
